- Preparation of aminophenylpiperidinecarboxylate derivatives and analogs as renin inhibitors, World Intellectual Property Organization, , ,

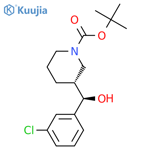

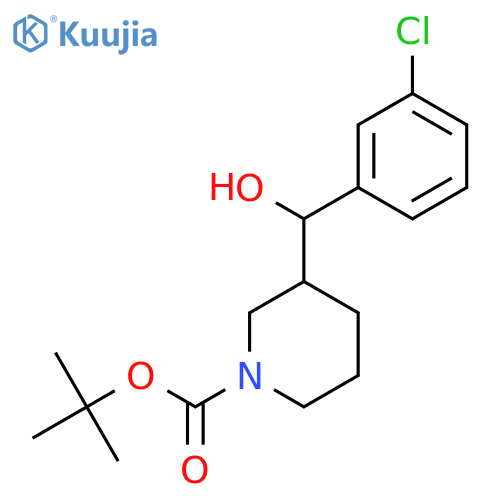

Cas no 942142-75-8 ((R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate)

942142-75-8 structure

Produktname:(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate

- 2-Methyl-2-propanyl (3R)-3-[(R)-(3-chlorophenyl)(hydroxy)methyl]- 1-piperidinecarboxylate

- 1,1-Dimethylethyl (3R)-3-[(S)-(3-chlorophenyl)hydroxymethyl]-1-piperidinecarboxylate

- DTXSID701129270

- ADRSZIQSSXPARX-UKRRQHHQSA-N

- CS-D0597

- Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- D77333

- (r)-tert-butyl 3-((s)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- Tert-butyl(R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

- 942142-75-8

- SCHEMBL970137

-

- Inchi: InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15-/m1/s1

- InChI-Schlüssel: ADRSZIQSSXPARX-UKRRQHHQSA-N

- Lächelt: CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O

Berechnete Eigenschaften

- Genaue Masse: 325.1444713g/mol

- Monoisotopenmasse: 325.1444713g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 22

- Anzahl drehbarer Bindungen: 4

- Komplexität: 383

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 49.8Ų

- XLogP3: 3.3

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-D0597-100mg |

Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-75-8 | 100mg |

$676.0 | 2022-04-26 | ||

| ChemScence | CS-D0597-1g |

Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-75-8 | 1g |

$1932.0 | 2022-04-26 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070101-100mg |

Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-75-8 | 98% | 100mg |

¥10140.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070101-1g |

Tert-butyl (R)-3-((S)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate |

942142-75-8 | 98% | 1g |

¥25116.00 | 2024-04-24 |

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; -78 °C; 20 min, -78 °C; -78 °C → 15 °C; overnight, 15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; 16 h, -14 °C

Referenz

- Design and optimization of renin inhibitors: Orally bioavailable alkyl amines, Bioorganic & Medicinal Chemistry Letters, 2009, 19(13), 3541-3545

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Catecholborane Catalysts: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Piperidines and morpholines as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with renin activity, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: (R)-2-Methyl-CBS-oxazaborolidine Solvents: Toluene ; rt → -78 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

1.2 Reagents: Catecholborane ; 20 min, -78 °C; -78 °C → -15 °C; overnight, -15 °C

1.3 Reagents: Water ; 0 °C

Referenz

- Diaminopropanol derivatives as renin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Raw materials

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Preparation Products

(R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate Verwandte Literatur

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

942142-75-8 ((R)-tert-butyl 3-((R)-(3-chlorophenyl)(hydroxy)Methyl)piperidine-1-carboxylate) Verwandte Produkte

- 111359-29-6(6-Methoxy-N,N-dimethylbenzo[b]thiophen-2-amine)

- 1595835-46-3(Cyclobutane, 1-(chloromethyl)-1-[2-(ethylthio)ethyl]-)

- 2229546-47-6(3-(3-ethoxy-2-hydroxyphenyl)-3-hydroxypropanenitrile)

- 2549017-41-4(2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine)

- 2027556-83-6(1-(3,4-difluorophenyl)-2-fluoroethan-1-one)

- 71095-22-2(2-amino-1-(3-bromo-4-methoxyphenyl)ethan-1-ol)

- 1261869-89-9(2-Chloro-5-(2-(trifluoromethyl)phenyl)pyridine-3-acetonitrile)

- 2229657-70-7(4-(3-Methyl-2-nitrophenyl)but-3-en-2-amine)

- 2228624-63-1((3,5-Dimethoxy-4-methylphenyl)methanesulfonamide)

- 2228113-26-4(methyl 4-{(tert-butoxy)carbonyl(methyl)amino}-2-hydroxypentanoate)

Empfohlene Lieferanten

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Henglvyuan Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

PRIBOLAB PTE.LTD

Gold Mitglied

CN Lieferant

Reagenz

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge